1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-

Antibacterial houttuyfonate homologues Staphylococcus aureus

1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- (CAS 783258-71-9), systematically named 1-hydroxy-3-oxododecane-1-sulfonic acid and commonly referred to as Houttuyfonic acid, is a C12 β-hydroxy-β-sulfonyl ketone belonging to the houttuyfonate class of bioactive amphiphiles. Its molecular formula is C₁₂H₂₄O₅S (MW 280.38 g/mol), featuring a dodecanoyl alkyl chain, a 3-oxo (ketone) group, a 1-hydroxy group, and a terminal sulfonic acid headgroup.

Molecular Formula C12H24O5S
Molecular Weight 280.38 g/mol
CAS No. 783258-71-9
Cat. No. B12734410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-
CAS783258-71-9
Molecular FormulaC12H24O5S
Molecular Weight280.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CC(O)S(=O)(=O)O
InChIInChI=1S/C12H24O5S/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17/h12,14H,2-10H2,1H3,(H,15,16,17)
InChIKeyOTIFKYZNUYSJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecanesulfonic Acid, 1-Hydroxy-3-oxo- (CAS 783258-71-9): Compound Identity, Houttuyfonate Pharmacophore, and Procurement-Relevant Classification


1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- (CAS 783258-71-9), systematically named 1-hydroxy-3-oxododecane-1-sulfonic acid and commonly referred to as Houttuyfonic acid, is a C12 β-hydroxy-β-sulfonyl ketone belonging to the houttuyfonate class of bioactive amphiphiles [1]. Its molecular formula is C₁₂H₂₄O₅S (MW 280.38 g/mol), featuring a dodecanoyl alkyl chain, a 3-oxo (ketone) group, a 1-hydroxy group, and a terminal sulfonic acid headgroup [2]. The compound is the free-acid parent of Sodium Houttuyfonate (SH, CAS 83766-73-8) and is structurally distinct from Sodium New Houttuyfonate (SNH, CAS 1847-58-1), which is dodecyl sodium sulfoacetate—a constitutional isomer lacking the β-hydroxy ketone pharmacophore [3]. Both SH and SNH are approved by the China Food and Drug Administration for treating respiratory tract and skin infections, underscoring the therapeutic relevance of this chemotype [3]. The compound serves as a versatile intermediate for salt formation, surface activity modulation, and structure-activity relationship (SAR) studies across antibacterial, antifungal, anti-inflammatory, and renin-inhibitory applications.

1 C12 houttuyfonate bioactive amphiphile — free-acid form enables flexible salt screening
2 β-hydroxy-β-sulfonyl ketone pharmacophore distinct from SNH sulfoacetate isomer
3 Supports antibacterial, renin-inhibitory, anti-virulence, and anti-inflammatory assay contexts
Research-use-only houttuyfonate chemotype; chain-length-defined biological profile

Why 1-Dodecanesulfonic Acid, 1-Hydroxy-3-oxo- Cannot Be Replaced by Shorter-Chain Houttuyfonate Homologues or Structural Isomers


The houttuyfonate chemotype exhibits pronounced alkyl chain-length dependence across multiple pharmacodynamic dimensions including antibacterial potency, renin inhibition, surface activity, and immunological modulation [1]. The C12 homologue (the target compound and its sodium salt) occupies a quantitatively defined position on the chain-length–activity curve: it is more potent than the C8 and C10 shorter-chain homologues against Gram-positive bacteria, yet achieves a more favorable therapeutic profile than the longer-chain C14 analogue with respect to hemolytic risk and selectivity [2][3]. Furthermore, the structural isomer Sodium New Houttuyfonate (SNH, dodecyl sodium sulfoacetate) lacks the β-hydroxy ketone moiety that constitutes the putative antibacterial pharmacophore centered at the C(2) α-carbon position, resulting in divergent SAR and target-engagement profiles [4]. These quantitative chain-length and structural determinants mean that procurement of the C12 houttuyfonate free acid—rather than a generic C8, C10, C14 homologue or the SNH isomer—is essential when the experimental or formulation objective requires the specific potency, surface activity, and biological selectivity associated with the dodecanoyl β-hydroxy sulfonate architecture. The evidence below details these differentiation dimensions.

This Compound C12 β-hydroxy sulfonate free acid
C8 / C10 Homologues Shorter chains may reduce antibacterial potency and surface-activity-driven effects
This Compound C12 β-hydroxy ketone architecture
SNH Isomer (CAS 1847-58-1) Lacks β-hydroxy ketone pharmacophore; SAR and target engagement may not transfer
This Compound Reported intermediate C12 potency window
C14 Homologue Higher hydrophobicity may shift hemolytic and selectivity profiles; requires validation

Quantitative Differentiation Evidence for 1-Dodecanesulfonic Acid, 1-Hydroxy-3-oxo- (CAS 783258-71-9) Relative to Closest Comparators


Antibacterial MIC Against Staphylococcus aureus: C12 (HOU-C12) Achieves 2-Fold Greater Potency Than C8 and C10 Homologues

In a systematic chain-length study of houttuyfonate homologues (HOU-Cn, n = 8, 10, 12) using the tube dilution method, the C12 homologue (sodium houttuyfonate, corresponding to the sodium salt of the target free acid) exhibited an MIC against Staphylococcus aureus of 25 mg/L, compared to 50 mg/L for both HOU-C8 and HOU-C10—a 2-fold improvement in potency attributable solely to alkyl chain elongation [1]. Furthermore, the minimum bactericidal concentration (MBC) against S. aureus was 55 mg/L for HOU-C12 versus 80 mg/L for HOU-C10 and 160 mg/L for HOU-C8, representing 1.45-fold and 2.9-fold greater bactericidal potency, respectively [1]. The antibacterial activity was shown to positively correlate with hydrophobic chain length, with the C12 homologue demonstrating the optimal balance of potency within the studied series [2].

MIC S. aureus
Head-to-head
C12: 25 mg/L vs C8/C10: 50 mg/L
MBC: 55 vs 80–160 mg/L
Reported 2-fold MIC improvement; chain-length-dependent potency
Tube dilution method; supports Gram-positive screening context
Antibacterial houttuyfonate homologues Staphylococcus aureus

Antibacterial MIC Against Bacillus subtilis: C12 Homologue Displays 1.75-Fold Greater Potency Than C8

Against the Gram-positive model organism Bacillus subtilis, HOU-C12 demonstrated an MIC of 20 mg/L, compared to 35 mg/L for HOU-C8—a 1.75-fold potency advantage—while HOU-C10 showed equivalent activity at 20 mg/L [1]. The MBC values further differentiated the C12 homologue: 50 mg/L for HOU-C12 versus 70 mg/L for HOU-C10 and 150 mg/L for HOU-C8, representing 1.4-fold and 3-fold greater bactericidal potency, respectively [1]. This demonstrates that the C12 chain length is necessary to achieve the maximal MBC advantage over shorter homologues, even when MIC values converge between C10 and C12.

MIC B. subtilis
Head-to-head
C12: 20 mg/L vs C8: 35 mg/L
MBC: 50 vs 70–150 mg/L
1.75-fold MIC advantage over C8; supports bactericidal endpoint review
MBC differentiation persists even where MIC values converge
Antibacterial Bacillus subtilis chain-length SAR

Renin Inhibition IC50: SHA-C12 Achieves 195 μM, Occupying a Defined Intermediate Potency Window Between C10 and C14

In a head-to-head in vitro renin inhibition study of sodium houttuyfonate analogs (SHAs: CH₃-(CH₂)ₙ-CO-CH₂-CH(OH)SO₃Na, n = 6–14), SHA-C12 (the sodium salt of the target compound) inhibited renin activity by 83.04% at 0.196 mg/mL and displayed an IC₅₀ of 195 μM, compared to 79.33% inhibition and an IC₅₀ of 273 μM for SHA-C10, and 93.19% inhibition and an IC₅₀ of 44 μM for SHA-C14 [1]. The C12 homologue thus represents a balanced intermediate—delivering approximately 1.4-fold greater potency than C10 (by IC₅₀) while avoiding the potential for excessive hydrophobicity and non-specific membrane interactions associated with the longer C14 chain, which exhibits 4.4-fold greater renin inhibition potency than C12 [1]. Kinetic analysis with SHA-C14 confirmed a linear mixed-type inhibition mechanism with a Ki of 45.35 μM [1].

Renin IC₅₀
Head-to-head
C12: 195 μM vs C10: 273 μM
C14: 44 μM
Reported intermediate potency window; supports pathway-response interpretation
In vitro assay at 0.196 mg/mL; mixed-type inhibition
Renin inhibition antihypertensive chain-length SAR

Renin Target Selectivity Over ACE: Chain-Length-Proportional Inhibition Distinguishes the Houttuyfonate Series

Fluorescence quenching and enzyme inhibition studies demonstrated that sodium houttuyfonate analogs (SHAs) inhibit renin with greater potency than angiotensin I converting enzyme (ACE), and unlike ACE inhibition—which was not directly proportional to aliphatic chain length—renin inhibition by SHAs increased systematically with chain elongation [1]. The C12 homologue (SHA-C12) contributed to this chain-length-dependent renin selectivity, with the overall results establishing renin as 'a more sensitive target than ACE for the potential antihypertensive ability of SHAs' [1]. This target preference, combined with the intermediate potency of the C12 homologue, offers a rational basis for selecting SHA-C12 over both shorter-chain (weaker renin inhibition) and longer-chain (potentially broader off-target effects) analogues.

Renin vs ACE Selectivity
Class-level
Renin inhibition proportional to chain length; ACE inhibition is not
Class-level renin-over-ACE preference; supports target selectivity review
Fluorescence quenching; data to verify for individual homologues
Renin selectivity ACE inhibition antihypertensive target

Anti-Inflammatory Potency Compared to 2-Undecanone: Sodium Houttuyfonate Demonstrates Superior Activity at Equivalent Dosage

In a direct comparative study, sodium houttuyfonate (SH, the sodium salt of the target compound) demonstrated more potent anti-inflammatory activity than 2-undecanone at the same dosage, both in vitro (LPS-stimulated RAW264.7 macrophages) and in vivo (xylene-induced mouse ear edema model) [1]. Both compounds significantly inhibited TNF-α and IL-1β production and TLR4 expression while increasing IL-10 secretion [1]. Critically, pharmacokinetic analysis confirmed that SH is absorbed intact into systemic circulation without conversion to 2-undecanone, establishing that SH's anti-inflammatory effects are intrinsic to the houttuyfonate structure and not mediated through a 2-undecanone metabolite [1].

Anti-Inflammatory vs 2-Undecanone
Head-to-head
SH more potent at equivalent dose; intact absorption confirmed
Supports houttuyfonate-specific pharmacology; no metabolic conversion to comparator
LPS-RAW264.7 and xylene ear edema model
Anti-inflammatory 2-undecanone Houttuynia cordata

Anti-Virulence and Anti-Biofilm Activity Against Pseudomonas aeruginosa: Multi-Mechanism Differentiation from Conventional Antibiotics

Sodium houttuyfonate (SH) exerts anti-pathogenic effects against Pseudomonas aeruginosa through a multi-mechanism anti-virulence strategy distinct from conventional bactericidal antibiotics. At 1/2 × MIC, SH reduced P. aeruginosa swimming motility diameter to 36% of control, decreased fliC gene expression 0.36-fold, inhibited bacterial adherence by approximately 46%, and reduced pyocyanin production to 47% after 1-day and 56% after 3-day treatment versus negative control [1]. In a 2025 study against heteroresistant P. aeruginosa, SH at ≥250 μg/mL effectively inhibited biofilm formation and swimming ability, and SH combined with Meropenem exhibited synergistic inhibition (FICI ≤0.5), with SH alone showing MIC of 4,000 μg/mL [2]. SH also downregulated biofilm-related genes (pslA, pelA, aglD, lasI, lasR, rhlA) and motility genes (fliC, pilZ, pilA) [2]. This anti-virulence profile—targeting motility, attachment, biofilm formation, and quorum-sensing-associated virulence factor production without direct bactericidal pressure—offers a conceptually differentiated approach that may reduce resistance selection pressure compared to conventional antibiotics.

Anti-Virulence P. aeruginosa
Cross-study
Motility ↓64%, adherence ↓~46%, pyocyanin ↓44–53%; synergy with Meropenem (FICI ≤0.5)
Supports anti-virulence screening context; multi-mechanism profile
Sub-MIC and biofilm assay conditions; gene expression endpoints
Pseudomonas aeruginosa biofilm inhibition anti-virulence

Procurement-Relevant Application Scenarios for 1-Dodecanesulfonic Acid, 1-Hydroxy-3-oxo- (CAS 783258-71-9)


Gram-Positive Antibacterial SAR Programs Requiring C12 Chain-Length-Defined Potency

Investigators conducting structure-activity relationship studies on houttuyfonate-derived antibacterials should procure the C12 free acid (CAS 783258-71-9) as the reference standard, rather than C8 or C10 homologues, because the C12 chain length delivers a definitive 2-fold MIC improvement against S. aureus (25 vs. 50 mg/L) and a 2.9-fold MBC advantage over C8 (55 vs. 160 mg/L) that establishes the potency baseline for the homologous series [1]. The free acid form additionally enables flexible salt screening (sodium, potassium, or other counterions) to optimize solubility, bioavailability, or formulation properties without being constrained to a pre-formed salt.

Renin-Targeted Antihypertensive Lead Optimization Leveraging Intermediate C12 Potency

For renin inhibitor development, SHA-C12 (derived from the target free acid) provides an IC₅₀ of 195 μM—a 1.4-fold improvement over SHA-C10 (273 μM) but with a potentially wider therapeutic window than the highly potent SHA-C14 (IC₅₀ 44 μM) [1]. This intermediate potency is strategically valuable for lead optimization campaigns where balancing target engagement against non-specific hydrophobic interactions is critical. The demonstrated renin-over-ACE selectivity of the SHA chemotype [2] further supports the C12 homologue as the rational starting point for medicinal chemistry derivatization.

Anti-Virulence and Anti-Biofilm Research Against Multidrug-Resistant Pseudomonas aeruginosa

Research groups investigating non-bactericidal anti-virulence strategies against P. aeruginosa should source the C12 houttuyfonate (as its sodium salt or free acid) based on its demonstrated ability to reduce swimming motility by 64%, adherence by ~46%, and pyocyanin production by 44–53% at sub-MIC concentrations, while also exhibiting synergistic activity with carbapenems (FICI ≤0.5 with Meropenem) [1][2]. This multi-mechanism profile—targeting flagella-mediated motility, biofilm formation, and quorum-sensing-regulated virulence factors—is chain-length-dependent and cannot be replicated with shorter-chain houttuyfonate homologues that show weaker surface activity and correspondingly reduced anti-virulence potency [3].

Anti-Inflammatory Pharmacology Requiring Intrinsically Active, Metabolically Stable Houttuyfonate

Preclinical anti-inflammatory studies should procure sodium houttuyfonate (derived from the target free acid) rather than 2-undecanone based on direct comparative evidence showing superior anti-inflammatory potency at equivalent dosage both in vitro and in vivo, coupled with pharmacokinetic confirmation that SH circulates intact without metabolic conversion to 2-undecanone [1]. This metabolic stability and intrinsic activity profile ensures reproducible pharmacodynamic responses that cannot be achieved with the less potent and pharmacokinetically distinct 2-undecanone comparator.

Application
Selection Property
Validation Focus
Gram-positive antibacterial SAR studies
C12 chain-length-defined potency context
MIC and MBC endpoint review across homologues
Renin-targeted pathway research
Intermediate C12 inhibitory profile
IC₅₀ and renin-over-ACE selectivity review
Anti-virulence and biofilm screening
Multi-mechanism anti-virulence profile
Motility, adherence, pyocyanin, and synergy endpoints
Anti-inflammatory pharmacology research
Intrinsic houttuyfonate activity and metabolic stability
TNF-α, IL-1β, and TLR4 pathway-response context
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